molecular formula C11H13FN2O2 B2616791 4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine CAS No. 2415501-40-3

4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine

Cat. No.: B2616791
CAS No.: 2415501-40-3
M. Wt: 224.235
InChI Key: GOTNJRASPQPRRX-UHFFFAOYSA-N
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Description

4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine is a chemical compound characterized by the presence of a fluorinated pyridine ring attached to a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine typically involves the reaction of 5-fluoro-3-methylpyridine-2-carboxylic acid with morpholine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond between the carboxylic acid and morpholine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-3-phenylpyridine-2-carbonyl)morpholine
  • 4-(5-Fluoro-3-methylpyridine-2-carbonyl)thiosemicarbazide
  • 4-(5-Fluoro-3-methylpyridine-2-carbonyl)benzamide

Uniqueness

4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine is unique due to the presence of both a fluorinated pyridine ring and a morpholine moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The fluorine atom enhances the compound’s stability and reactivity, while the morpholine ring improves its solubility and bioavailability.

Properties

IUPAC Name

(5-fluoro-3-methylpyridin-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c1-8-6-9(12)7-13-10(8)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTNJRASPQPRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)N2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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